

# Naldemedine for Opioid-Induced Constipation: A Comparative Efficacy and Safety Analysis

Author: BenchChem Technical Support Team. Date: December 2025



A Systematic Review and Meta-Analysis for Researchers and Drug Development Professionals

Opioid-induced constipation (OIC) is a prevalent and often distressing side effect of chronic opioid therapy, significantly impacting patients' quality of life. Peripherally acting  $\mu$ -opioid receptor antagonists (PAMORAs) have emerged as a targeted therapeutic approach to mitigate OIC without compromising central analgesia. This guide provides a systematic review and meta-analysis of the efficacy and safety of **naldemedine**, a prominent PAMORA, and compares its performance with other approved alternatives, namely naloxegol and methylnaltrexone. The information presented herein is supported by data from pivotal clinical trials and network meta-analyses to inform researchers, scientists, and drug development professionals.

## Comparative Efficacy of Naldemedine and Other PAMORAs

The efficacy of **naldemedine** in treating OIC has been robustly established in a series of clinical trials known as the COMPOSE program.[1][2][3][4] These studies consistently demonstrated a statistically significant improvement in the proportion of responders—patients achieving a clinically meaningful increase in spontaneous bowel movements (SBMs)—compared to placebo.[1]

While direct head-to-head trials are limited, network meta-analyses provide indirect comparisons of the relative efficacy of different PAMORAs. One such analysis ranked



**naldemedine** and naloxone as the most effective treatments for OIC. Another network metaanalysis also suggested that **naldemedine** may have a small advantage over naloxegol.

The following table summarizes the key efficacy data from major clinical trials for **naldemedine**, naloxegol, and methylnaltrexone.

| Drug/Study                           | Primary<br>Efficacy<br>Endpoint | Naldemedin<br>e | Naloxegol | Methylnaltr<br>exone | Placebo |
|--------------------------------------|---------------------------------|-----------------|-----------|----------------------|---------|
| Naldemedine                          |                                 |                 |           |                      |         |
| COMPOSE-1<br>& 2 (Pooled)            | Responder<br>Rate (%)           | 49.9            | -         | -                    | 34.1    |
| COMPOSE-4<br>(Cancer<br>Patients)    | Responder<br>Rate (%)           | 71.1            | -         | -                    | 34.4    |
| Naloxegol                            |                                 |                 |           |                      |         |
| KODIAC-04<br>& 05 (Pooled,<br>25mg)  | Responder<br>Rate (%)           | -               | 41.9      | -                    | 29.4    |
| Methylnaltrex<br>one                 |                                 |                 |           |                      |         |
| Oral<br>Formulation<br>Trial (450mg) | Responder<br>Rate (%)           | -               | -         | 51.5                 | 38.3    |
| Subcutaneou<br>s Formulation         | RFBM within<br>4h (%)           | -               | -         | ~52                  | ~15     |

Responder definitions vary across trials. RFBM: Rescue-Free Bowel Movement.

### **Comparative Safety Profile**



The safety and tolerability of **naldemedine** have been extensively evaluated. The most commonly reported adverse events are gastrointestinal in nature, including abdominal pain, diarrhea, and nausea. The incidence of these events is generally mild to moderate in severity. Importantly, clinical trials have not shown an increased risk of opioid withdrawal symptoms with **naldemedine** compared to placebo in patients without a compromised blood-brain barrier.

The safety profiles of naloxegol and methylnaltrexone are largely similar to that of **naldemedine**, with gastrointestinal adverse events being the most frequent. The table below provides a comparison of the incidence of common adverse events reported in clinical trials.

| Adverse Event         | Naldemedine<br>(COMPOSE-1<br>& 2) | Naloxegol<br>(KODIAC-04 &<br>05, 25mg) | Methylnaltrexo<br>ne (Oral) | Placebo |
|-----------------------|-----------------------------------|----------------------------------------|-----------------------------|---------|
| Abdominal Pain<br>(%) | 6-8                               | 12.5                                   | 11.5                        | 2-3     |
| Diarrhea (%)          | 7                                 | 12.9                                   | 10.9                        | 2-5     |
| Nausea (%)            | 4-6                               | 11.1                                   | 7.4                         | 4-5     |
| Vomiting (%)          | 3                                 | 5.6                                    | 4.0                         | 3-4     |

### **Experimental Protocols of Key Clinical Trials**

A detailed understanding of the methodologies employed in pivotal clinical trials is crucial for interpreting the efficacy and safety data. Below are summaries of the experimental protocols for the key trials of **naldemedine**, naloxegol, and methylnaltrexone.

#### **Naldemedine: The COMPOSE Program**

The COMPOSE (Constipation and Opioid use, a Methodological Phase 3 Study of the Efficacy of **Naldemedine**) program consisted of several Phase III, randomized, double-blind, placebocontrolled trials.

 COMPOSE-1 and COMPOSE-2: These were two identical 12-week trials in adult patients with chronic non-cancer pain and OIC.



- Inclusion Criteria: Patients aged 18-80 years on a stable opioid regimen (≥30 mg morphine equivalent daily) for at least one month, with confirmed OIC.
- Treatment: Patients were randomized 1:1 to receive oral naldemedine 0.2 mg or placebo once daily.
- Primary Endpoint: The proportion of "responders," defined as patients having at least three SBMs per week and an increase from baseline of at least one SBM per week for at least 9 of the 12 weeks, including at least 3 of the final 4 weeks.
- COMPOSE-4: This was a 2-week trial in adult patients with cancer and OIC.
  - Inclusion Criteria: Similar to COMPOSE-1 and -2 but in a cancer patient population.
  - Treatment: Oral naldemedine 0.2 mg or placebo once daily.
  - Primary Endpoint: The proportion of SBM responders during the 2-week treatment period.

#### Naloxegol: The KODIAC Program

The KODIAC (naloXegol for Opioid-Induced Constipation In Adults with Chronic non-Cancer pain) program included two identical Phase III, randomized, double-blind, placebo-controlled, 12-week trials.

- KODIAC-04 and KODIAC-05:
  - Inclusion Criteria: Adult patients with non-cancer pain and OIC, with an inadequate response to laxatives.
  - Treatment: Patients were randomized to receive oral naloxegol 12.5 mg, 25 mg, or placebo once daily.
  - Primary Endpoint: The 12-week response rate, defined similarly to the COMPOSE trials.

#### **Methylnaltrexone Clinical Trials**

Clinical trials for methylnaltrexone have evaluated both subcutaneous and oral formulations.



- Oral Methylnaltrexone Trial: A Phase III, double-blind trial in adults with chronic non-cancer pain and OIC.
  - Inclusion Criteria: Patients receiving opioid doses of ≥50 mg/day oral morphine equivalents with OIC.
  - Treatment: Patients were randomized to oral methylnaltrexone (150 mg, 300 mg, or 450 mg) or placebo once daily for 4 weeks.
  - Primary Endpoint: The percentage of dosing days resulting in a rescue-free bowel movement within 4 hours of dosing during the 4-week period.
- MOTION Trial (Subcutaneous Methylnaltrexone): A multi-center, double-blind, randomized, placebo-controlled trial in critically ill patients with OIC.
  - Inclusion Criteria: Adult ICU patients who were mechanically ventilated, receiving opioids, and constipated despite regular laxative use.
  - Treatment: Subcutaneous methylnaltrexone or placebo.
  - Primary Endpoint: Time to significant rescue-free laxation.

### **Signaling Pathways and Mechanism of Action**

Understanding the underlying signaling pathways is fundamental to appreciating the mechanism of action of **naldemedine** and the pathophysiology of OIC.

#### Pathophysiology of Opioid-Induced Constipation

Opioids exert their constipating effects by binding to  $\mu$ -opioid receptors located on neurons in the enteric nervous system of the gastrointestinal tract. This binding initiates a cascade of intracellular events that lead to decreased intestinal motility and secretion.





Click to download full resolution via product page

Caption: Signaling pathway of opioid-induced constipation.

#### **Mechanism of Action of Naldemedine**

**Naldemedine** is a peripherally acting  $\mu$ -opioid receptor antagonist. Its chemical structure is designed to limit its ability to cross the blood-brain barrier, thereby selectively blocking the peripheral effects of opioids in the gut without affecting their central analgesic properties. By binding to and inhibiting the  $\mu$ -opioid receptors in the gastrointestinal tract, **naldemedine** counteracts the downstream signaling that leads to OIC.



Click to download full resolution via product page

Caption: Mechanism of action of naldemedine.

# Experimental Workflow for a Typical PAMORA Clinical Trial

The following diagram illustrates a typical workflow for a Phase III clinical trial evaluating a PAMORA for OIC.





Click to download full resolution via product page

Caption: Generalized workflow of a PAMORA clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Onset of action of naldemedine in the treatment of opioid-induced constipation in patients with chronic noncancer pain: results from 2 randomized, placebo-controlled, phase 3 trials -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naldemedine versus placebo for opioid-induced constipation (COMPOSE-1 and COMPOSE-2): two multicentre, phase 3, double-blind, randomised, parallel-group trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naldemedine is effective in the treatment of opioid-induced constipation in patients with chronic non-cancer pain who had a poor response to laxatives PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Naldemedine for Opioid-Induced Constipation: A Comparative Efficacy and Safety Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609404#a-systematic-review-and-meta-analysis-of-naldemedine-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com